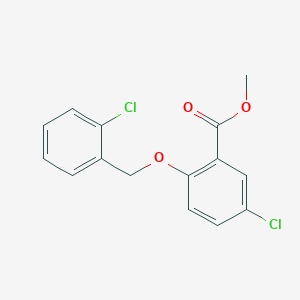

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H12Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a methoxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with different functional groups replacing the chlorine atoms.

Oxidation: Products with higher oxidation states, such as carboxylic acids.

Reduction: Products with lower oxidation states, such as alcohols.

Hydrolysis: 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl alcohol.

Scientific Research Applications

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-bromo-5-chlorobenzoate

- Methyl 4-chloro-2-((2-chlorobenzyl)oxy)benzoate

- Methyl 5-chloro-2-((4-chlorobenzyl)oxy)benzoate

Uniqueness

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores the compound's biological activity, including its antifungal, anticancer, and insecticidal properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of a chloro substituent on the aromatic ring. Its molecular formula is C15H14ClO3, and it exhibits properties typical of compounds with similar structures.

Antifungal Activity

Recent studies have highlighted the antifungal potential of methyl esters similar to this compound. For instance, compounds with structural similarities have shown significant inhibitory effects against various fungal pathogens.

Inhibition Rates Against Fungi

The following table summarizes the antifungal activities of related compounds against common fungal strains:

| Compound | Sclerotinia sclerotiorum (%) | Alternaria solani (%) | Phytophthora capsica (%) |

|---|---|---|---|

| Compound A | 86.1 | 55.6 | 44.4 |

| Compound B | 77.8 | 50.0 | 38.0 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined.

In one study, compounds structurally related to this compound exhibited EC50 values ranging from 5.17 mg/L to 14.19 mg/L against Sclerotinia sclerotiorum, indicating promising antifungal activity .

Anticancer Activity

The anticancer properties of this compound have been explored through various analogs that demonstrate significant cytotoxic effects on cancer cell lines.

Cytotoxicity Data

The following table presents IC50 values for related compounds tested against several cancer cell lines:

| Compound | MCF-7 (IC50 µM) | A549 (IC50 µM) |

|---|---|---|

| Compound C | 4.53 | 3.0 |

| Compound D | 8.25 | 6.48 |

| This compound | TBD | TBD |

Research indicates that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting that this compound could be a candidate for further investigation as an anticancer agent .

Insecticidal Activity

Insecticidal properties are another area where this compound shows potential. Compounds with similar structures have demonstrated effectiveness against agricultural pests.

Lethal Concentration Data

The following table summarizes lethal concentration (LC50) values for related insecticidal compounds:

| Compound | LC50 (mg/L) |

|---|---|

| Compound E | 14.01 |

| Compound F | TBD |

| This compound | TBD |

In bioassays, certain analogs exhibited high insecticidal activity against pests such as Helicoverpa armigera and Spodoptera frugiperda, suggesting that this compound may also possess similar properties .

Case Studies

Several case studies have evaluated the biological activities of compounds related to this compound:

- Fungicidal Efficacy : A study assessed the efficacy of various benzoate derivatives against plant pathogens, demonstrating that specific substitutions significantly enhance antifungal activity.

- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of synthesized benzimidazole derivatives, revealing potent inhibitory effects on multiple cancer cell lines.

- Insecticidal Tests : Field trials conducted with structurally similar compounds showed promising results in controlling pest populations in agricultural settings.

Properties

Molecular Formula |

C15H12Cl2O3 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

methyl 5-chloro-2-[(2-chlorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-15(18)12-8-11(16)6-7-14(12)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |

InChI Key |

SDZHOZFHOWTFJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.